DMH1 is a pyrazolopyrimidine that is pyrazolo[1,5-a]pyrimidine bearing quinolin-4-yl and 4-isopropyloxyphenyl substituents at positions 3 and 6 respectively. It has a role as a protein kinase inhibitor, a bone morphogenetic protein receptor antagonist and an antineoplastic agent. It is a member of quinolines, a pyrazolopyrimidine and an aromatic ether.
Mechanism of Action
LDN-193189 specifically inhibits ALK3, a type I BMP receptor, preventing BMP signaling. This inhibition leads to downstream effects such as increased interleukin-6 levels, signal transducer and activator of transcription 3 phosphorylation, and modulation of suppressor of cytokine signaling 3 and p53. []
Applications
Enhancing Liver Regeneration: LDN-193189 has been shown to enhance liver regeneration after partial hepatectomy in animal models. [] This suggests its potential therapeutic use in treating human liver diseases.
Related Compounds
LDN-193189 (LDN)
Compound Description: LDN-193189, also known as LDN, is a potent and selective inhibitor of the bone morphogenetic protein (BMP) type I receptor activin receptor-like kinase 3 (ALK3) []. LDN has been shown to enhance liver regeneration after partial hepatectomy in mice by blocking SMAD phosphorylation, increasing serum interleukin-6 levels, and modulating other factors involved in liver regeneration [].
DMH2 (VU0364849)
Compound Description: DMH2, also identified as VU0364849, acts as an antagonist of ALK3, effectively inhibiting BMP signaling []. Similar to LDN, DMH2 exhibits the ability to enhance liver regeneration following partial hepatectomy [], highlighting its potential therapeutic value in liver disease.
VU0465350 (VU5350)
Compound Description: VU0465350, designated as VU5350, is a novel ALK3 antagonist that demonstrates potent inhibition of BMP signaling []. This compound showcases its therapeutic potential by promoting liver regeneration post-partial hepatectomy in a similar manner to LDN and DMH2 [].
Dorsomorphin
Compound Description: Dorsomorphin stands out as a prominent BMP antagonist known for its ability to inhibit BMP signaling effectively []. This compound serves as a valuable tool in studying BMP signaling pathways and holds promise for potential therapeutic applications.
Relevance: Dorsomorphin serves as a foundational compound based on the 3,6-disubstituted pyrazolo[1,5-a]pyrimidine core []. This core structure is also present in 4-[6-(4-Propan-2-yloxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline, solidifying their structural relationship and implying potential similarities in their interactions with biological targets, particularly within the BMP signaling pathway.
DMH-1
Compound Description: DMH-1 is a potent inhibitor of BMP type I receptors and has demonstrated efficacy in attenuating the suppressive effects of BMP4 and BMP7 on PTX3 expression in human granulosa cells [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
CVT-2759 is a potential partial agonist of A(1)-ADORs. It may be useful to slow AV nodal conduction and thereby ventricular rate without causing AV block, bradycardia, atrial arrhythmias, or vasodilation.
CVT-5440 is a selective, high affinity A(2B) adenosine receptor antagonist for the potential treatment of asthma with good selectivity (A(2B) AdoR K(i)=50 nM, selectivity A(1)>200: A(2A)>200: A(3)>167).
CVT-313 is a competitive inhibitor of cyclin-dependent kinase 2 (Cdk2; IC50 = 0.5 µM in vitro). It displays 8.5- and 430-fold selectivity for Cdk2 over Cdk1 and Cdk4, respectively, and has no effect on other unrelated ATP-dependent serine/threonine kinases. CVT-313 induces cell cycle arrest at the G1/S boundary. CVT-313 is often used as a selective Cdk2 inhibitor, although at some concentrations and in some cells it may also inhibit Cdk1.1,2,3,4 CVT-313 is a potent and selective inhibitor of CDK2 that prevents neointimal proliferation. CVT-313 has an IC50 of 0.5 microM in vitro. Inhibition was competitive with respect to ATP (Ki = 95 nM), and selective CVT-313 had no effect on other, nonrelated ATP-dependent serine/threonine kinases. The growth of mouse, rat, and human cells in culture was also inhibited by CVT-313 with the IC50 for growth arrest ranging from 1.25 to 20 microM. CVT-313 is a promising candidate for evaluation in other disease models related to aberrant cell proliferation.
CVT-6883 is a selective, potent and orally available A2B-adenosine receptor antagonist which CV Therapeutics is investigating for the potential treatment of asthma and other conditions related to inflammation and fibrosis.
cvxIAA is an orthogonal auxin-TIR1 receptor pair. cvxIAA triggers auxin signaling without interfering with endogenous auxin or TIR1/AFBs. cvxIAA hijacked the downstream auxin signaling in vivo both at the transcriptomic level and in specific developmental contexts, only in the presence of a complementary, concave TIR1 (ccvTIR1) receptor. cvxIAA-ccvTIR1 system serves as a powerful tool for solving outstanding questions in auxin biology and for precise manipulation of auxin-mediated processes as a controllable switch.